molecular formula C13H14BrNO3 B12218843 Methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate CAS No. 1263213-65-5

Methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate

Cat. No.: B12218843
CAS No.: 1263213-65-5
M. Wt: 312.16 g/mol
InChI Key: YOXBSYDJZUTCQU-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate is a synthetic organic compound belonging to the class of oxindoles This compound is characterized by the presence of a bromine atom at the 5-position of the indolin-2-one core, along with a methyl ester group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-bromo-3,3-dimethylindolin-2-one.

    Bromination: The indolin-2-one core is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.

    Esterification: The brominated indolin-2-one is then subjected to esterification with methyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The carbonyl group in the indolin-2-one core can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like DMF or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

    Biological Studies: The compound is used in studies to investigate its biological activity, including its effects on enzyme inhibition and cell proliferation.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes such as acetylcholine esterase (AChE) or other proteins involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to apoptosis, cell cycle regulation, and oxidative stress, leading to its observed biological effects.

Comparison with Similar Compounds

    5-Bromo-3,3-dimethylindolin-2-one: Lacks the methyl ester group, making it less versatile in synthetic applications.

    Methyl 2-(3,3-dimethyl-2-oxoindolin-1-yl)acetate: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    Methyl 2-(5-chloro-3,3-dimethyl-2-oxoindolin-1-yl)acetate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

Uniqueness: Methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate is unique due to the presence of both the bromine atom and the methyl ester group, which confer distinct reactivity and potential biological activity. The bromine atom enhances its ability to undergo substitution reactions, while the methyl ester group allows for further functionalization.

Properties

IUPAC Name

methyl 2-(5-bromo-3,3-dimethyl-2-oxoindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-13(2)9-6-8(14)4-5-10(9)15(12(13)17)7-11(16)18-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXBSYDJZUTCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137245
Record name 1H-Indole-1-acetic acid, 5-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263213-65-5
Record name 1H-Indole-1-acetic acid, 5-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263213-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-acetic acid, 5-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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